

3-Ethylpyridin-2-ol chemical structure and IUPAC name

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Compound of Interest

Compound Name: **3-Ethylpyridin-2-ol**

Cat. No.: **B1337648**

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A Technical Overview of 3-Ethylpyridin-2-ol

This document provides essential chemical information regarding **3-Ethylpyridin-2-ol**, focusing on its chemical structure and standardized nomenclature as defined by the International Union of Pure and Applied Chemistry (IUPAC).

Chemical Identity and Nomenclature

IUPAC Name: **3-Ethylpyridin-2-ol**.[\[1\]](#)

Chemical Formula: C7H9NO.[\[1\]](#)[\[2\]](#)

CAS Number: 62969-86-2.[\[2\]](#)[\[3\]](#)

Chemical Structure

The molecule **3-Ethylpyridin-2-ol** consists of a central pyridine ring. Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom. The "ol" suffix and the "2" locant in the name indicate that a hydroxyl (-OH) group is attached to the carbon atom at the second position of the pyridine ring, adjacent to the nitrogen atom. The "3-Ethyl" prefix specifies that an ethyl group (-CH₂CH₃) is bonded to the carbon atom at the third position of the ring.

Due to keto-enol tautomerism, **3-Ethylpyridin-2-ol** can exist in equilibrium with its keto form, 3-Ethyl-1H-pyridin-2-one. In this form, the oxygen is double-bonded to the carbon at position 2,

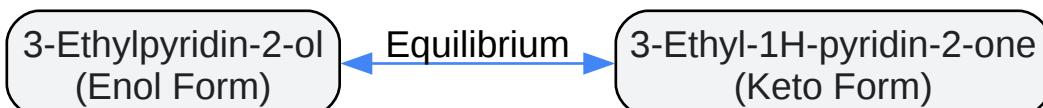
and the hydrogen has moved to the nitrogen atom.

Structural Summary:

Feature	Description
Core Structure	Pyridine Ring
Substituent at C2	Hydroxyl Group (-OH)
Substituent at C3	Ethyl Group (-C ₂ H ₅)

Logical Representation of Tautomerism

The relationship between the two tautomeric forms, the "enol" (**3-Ethylpyridin-2-ol**) and the "keto" (3-Ethyl-1H-pyridin-2-one), can be represented as a state of equilibrium.



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References

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